molecular formula C47H38O4 B1337868 ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) CAS No. 137536-94-8

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol)

Cat. No. B1337868
M. Wt: 666.8 g/mol
InChI Key: WTZVNZRNIOJACO-NDOUMJCMSA-N
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Description

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol), hereafter referred to as DNDM, is a synthetic compound with a wide range of potential applications in a variety of scientific fields. DNDM is a chiral molecule, meaning that it can exist in two different forms, or enantiomers, that are mirror images of each other. DNDM has been used in a variety of research applications due to its unique properties and its ability to interact with a variety of other molecules.

Scientific Research Applications

Synthesis and Crystal Structure

A study focused on the synthesis and crystallization of a related compound, highlighting its potential for structural analysis within organic chemistry. This compound exhibits two intramolecular hydrogen bonds and forms a network along the axis b in its crystal structure, showcasing its significance in understanding molecular interactions and configurations (Li, Wang, & Chen, 2001).

Catalytic Enantioselective Halogenation

Research into the use of this compound and its derivatives in catalysis demonstrates its effectiveness in enantioselective halogenation. Specifically, it has been used as a catalyst for the electrophilic enantioselective chlorination and bromination of β-keto esters, providing a method for achieving high enantioselectivity in the synthesis of halogenated organic compounds (Hintermann & Togni, 2000).

Catalytic Asymmetric Chlorination

Another study expanded on the catalytic capabilities of derivatives of the target compound, using (dichloroiodo)toluene as a chlorinating agent in the asymmetric chlorination of β-keto esters. This work further underscores the compound’s utility in facilitating reactions that require high precision in stereochemical outcomes (Ibrahim, Kleinbeck, & Togni, 2004).

Ligand Design for Asymmetric Catalysis

The compound has also found application in the design of new ligands for asymmetric catalysis, particularly in palladium-catalyzed enantioselective alkylations. It demonstrates the compound’s versatility in organic synthesis, especially in the development of chiral molecules with high enantioselectivity (Gavrilov et al., 2017).

Applications in Organometallic Chemistry

Finally, the compound’s derivatives have been synthesized and applied in asymmetric organometallic catalysis, illustrating its role in enhancing the efficiency and selectivity of metal-catalyzed reactions. Such applications are pivotal in the synthesis of complex organic molecules with specific stereochemical configurations (Bayardon et al., 2004).

properties

IUPAC Name

[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVNZRNIOJACO-NDOUMJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol)

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